Synthesis and Characterization of 2-Chloro-6-fluoro-3-methylquinoline: An In-depth Technical Guide
Synthesis and Characterization of 2-Chloro-6-fluoro-3-methylquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of the novel heterocyclic compound, 2-Chloro-6-fluoro-3-methylquinoline. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery, offering detailed experimental protocols, predicted characterization data, and essential safety information.
Introduction
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties, have established them as privileged scaffolds in medicinal chemistry. The targeted compound, 2-Chloro-6-fluoro-3-methylquinoline, incorporates several key pharmacophoric features: a quinoline core, a chloro substituent at the 2-position known to be a versatile handle for further functionalization, a fluoro group at the 6-position which can enhance metabolic stability and binding affinity, and a methyl group at the 3-position. This unique combination of substituents makes it a promising candidate for further investigation in drug development programs.
This guide outlines a plausible and efficient two-step synthetic pathway for 2-Chloro-6-fluoro-3-methylquinoline, commencing with the Vilsmeier-Haack reaction to construct the quinoline core, followed by a Wolff-Kishner reduction to install the methyl group. Detailed experimental procedures are provided, along with predicted characterization data based on analogous compounds to aid in the identification and verification of the synthesized product.
Proposed Synthetic Pathway
The proposed synthesis of 2-Chloro-6-fluoro-3-methylquinoline is a two-step process, starting from the commercially available N-(4-fluorophenyl)acetamide. The initial step involves the Vilsmeier-Haack reaction to form the key intermediate, 2-chloro-6-fluoroquinoline-3-carbaldehyde. The subsequent step is the reduction of the aldehyde functionality to a methyl group via the Wolff-Kishner reduction.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Phosphorus oxychloride and hydrazine hydrate are highly corrosive and toxic; handle with extreme care.
Step 1: Synthesis of 2-Chloro-6-fluoroquinoline-3-carbaldehyde
This procedure is based on the established Vilsmeier-Haack reaction for the synthesis of substituted quinolines.[1][2]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| N-(4-fluorophenyl)acetamide | C₈H₈FNO | 153.15 | 10 | 1.53 g |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 | 4.7 mL |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 30 | 2.8 mL |
| Crushed Ice | H₂O | 18.02 | - | ~100 g |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | - | As needed |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |
Procedure:
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, add N,N-dimethylformamide (DMF, 4.7 mL, 50 mmol).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (2.8 mL, 30 mmol) dropwise to the DMF with continuous stirring over a period of 30 minutes. The Vilsmeier reagent will form as a pale yellow to orange complex.
-
After the addition is complete, add N-(4-fluorophenyl)acetamide (1.53 g, 10 mmol) portion-wise to the reaction mixture at 0 °C.
-
Once the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C in an oil bath for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (~100 g) in a beaker with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
A solid precipitate of 2-chloro-6-fluoroquinoline-3-carbaldehyde will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Synthesis of 2-Chloro-6-fluoro-3-methylquinoline
This procedure utilizes the Wolff-Kishner reduction to convert the aldehyde to a methyl group.[2][3][4][5]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| 2-Chloro-6-fluoroquinoline-3-carbaldehyde | C₁₀H₅ClFNO | 209.60 | 5 | 1.05 g |
| Hydrazine Hydrate (80%) | N₂H₄·H₂O | 50.06 | 25 | 1.5 mL |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 15 | 0.84 g |
| Diethylene Glycol | C₄H₁₀O₃ | 106.12 | - | 20 mL |
| Hydrochloric Acid (1 M) | HCl | 36.46 | - | As needed |
| Diethyl Ether | C₄H₁₀O | 74.12 | - | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-fluoroquinoline-3-carbaldehyde (1.05 g, 5 mmol), potassium hydroxide (0.84 g, 15 mmol), and diethylene glycol (20 mL).
-
Add hydrazine hydrate (1.5 mL, 25 mmol) to the mixture.
-
Heat the reaction mixture to 130-140 °C for 1 hour.
-
After 1 hour, arrange the apparatus for distillation and slowly raise the temperature to 190-200 °C to remove water and excess hydrazine.
-
Maintain the temperature at 190-200 °C and continue to heat under reflux for an additional 4-5 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing cold water (50 mL).
-
Neutralize the mixture with 1 M hydrochloric acid.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-Chloro-6-fluoro-3-methylquinoline.
-
The product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Characterization
The synthesized 2-Chloro-6-fluoro-3-methylquinoline should be characterized using standard analytical techniques to confirm its identity, purity, and structure.
Predicted Characterization Data for 2-Chloro-6-fluoro-3-methylquinoline
The following table summarizes the predicted spectroscopic and physical data for the target compound based on the analysis of structurally similar quinoline derivatives.
| Property | Predicted Value |
| Physical Appearance | Off-white to pale yellow solid. |
| Melting Point | Not available. Expected to be a solid at room temperature. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.1-8.3 (s, 1H, H-4), ~7.8-8.0 (dd, 1H, H-5), ~7.5-7.7 (m, 1H, H-7), ~7.3-7.5 (dd, 1H, H-8), ~2.5-2.7 (s, 3H, -CH₃). The exact chemical shifts and coupling constants will be influenced by the electronic effects of the chloro and fluoro substituents. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~158-162 (d, C-6, ¹JC-F), ~148-152 (C-2), ~145-148 (C-8a), ~135-138 (C-4), ~130-133 (d, C-5, ³JC-F), ~125-128 (C-4a), ~122-125 (d, C-7, ³JC-F), ~118-121 (C-3), ~110-113 (d, C-8, ²JC-F), ~18-22 (-CH₃). The C-F coupling constants are estimations. |
| IR (KBr, cm⁻¹) | ~3050-3100 (Ar-H stretch), ~2920-2980 (C-H stretch, -CH₃), ~1600-1620 (C=N stretch), ~1500-1580 (C=C stretch, aromatic), ~1200-1250 (C-F stretch), ~700-800 (C-Cl stretch). |
| Mass Spectrometry (EI) | Expected molecular ion peak (M⁺) at m/z 195 and an isotope peak (M+2)⁺ at m/z 197 in an approximate 3:1 ratio, characteristic of a monochlorinated compound. Fragmentation may involve the loss of a chlorine atom, a methyl radical, or HCN. |
Characterization Data for the Intermediate: 2-Chloro-6-fluoroquinoline-3-carbaldehyde
The following data for the intermediate compound has been reported in the literature.[1][6]
| Property | Reported Value |
| Physical Appearance | Solid. |
| Melting Point | 184-188 °C.[6] |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 10.57 (s, 1H, CHO), 8.68 (s, 1H, H-4), 8.32 (d, 1H, H-8), 7.56 (dd, 1H, H-7), 7.23 (s, 1H, H-5).[6] |
| IR (KBr, cm⁻¹) | 2842, 2729 (aldehyde C-H stretch), 1682 (C=O stretch), 1600-1450 (Aromatic C=C stretch).[6] |
| Molecular Weight | 209.60 g/mol .[1] |
Experimental and Data Analysis Workflow
The overall workflow for the synthesis and characterization of 2-Chloro-6-fluoro-3-methylquinoline is depicted in the following diagram.
Safety and Handling
2-Chloro-6-fluoro-3-methylquinoline:
-
Avoid inhalation, ingestion, and skin contact.
-
Wear appropriate PPE.
Key Reagents:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. It is a lachrymator and causes severe burns to the skin, eyes, and respiratory tract. Handle only in a chemical fume hood with appropriate PPE, including acid-resistant gloves and a face shield.[3][7]
-
Hydrazine Hydrate (N₂H₄·H₂O): Corrosive, toxic, and a suspected carcinogen. It can be absorbed through the skin. Handle in a fume hood with appropriate PPE.[2][4][5][8]
-
Potassium Hydroxide (KOH): Corrosive. Causes severe skin and eye burns. Handle with care.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Quench reactive reagents carefully before disposal.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and characterization of 2-Chloro-6-fluoro-3-methylquinoline. The proposed two-step synthetic route, employing the Vilsmeier-Haack reaction and Wolff-Kishner reduction, offers a plausible and efficient method for obtaining this novel compound. The predicted characterization data will be instrumental in guiding the analysis and confirmation of the final product. The information presented herein is intended to empower researchers in the fields of synthetic and medicinal chemistry to explore the potential of this and related quinoline derivatives in the pursuit of new therapeutic agents. Adherence to the outlined safety protocols is paramount throughout all experimental procedures.
References
- 1. 2-Chloro-6-fluoroquinoline-3-carbaldehyde | C10H5ClFNO | CID 2120273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Wolff-Kishner Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. ijsr.net [ijsr.net]
- 7. fishersci.com [fishersci.com]
- 8. jk-sci.com [jk-sci.com]
